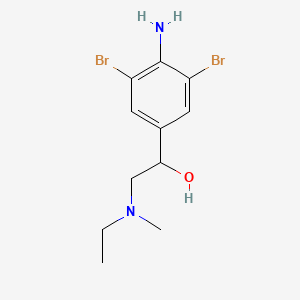
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile is a complex organic compound belonging to the class of pyran derivatives. This compound is characterized by the presence of a chlorophenyl group, multiple methoxy groups, a phenyl group, and a carbonitrile group attached to a pyran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . Additionally, the presence of the carbonitrile group may allow the compound to interact with nucleophilic sites in biological molecules, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: These compounds share the chlorophenyl group and exhibit similar biological activities, such as antimicrobial and antiproliferative effects.
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also contain the chlorophenyl group and are known for their antiviral activities.
Uniqueness
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile is unique due to the presence of multiple methoxy groups and a carbonitrile group attached to the pyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
61222-98-8 |
|---|---|
分子式 |
C22H22ClNO5 |
分子量 |
415.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H22ClNO5/c1-25-21(26-2)19(15-10-12-17(23)13-11-15)18(14-24)20(16-8-6-5-7-9-16)29-22(21,27-3)28-4/h5-13,19H,1-4H3 |
InChIキー |
GTLDLWIETKBQHX-UHFFFAOYSA-N |
正規SMILES |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)
![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)




![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)





